2-(Methylamino)-6-(propan-2-YL)-3,4-dihydropyrimidin-4-one

Medicinal chemistry SAR Physicochemical profiling

2-(Methylamino)-6-(propan-2-YL)-3,4-dihydropyrimidin-4-one (also denominated 6-Isopropyl-2-(methylamino)pyrimidin-4(1H)-one; CAS 1158638-37-9) is a heterocyclic small molecule belonging to the dihydropyrimidinone (DHPM) family. With a molecular formula of C₈H₁₃N₃O and a molecular weight of 167.21 g·mol⁻¹, this compound embodies a pyrimidinone core decorated with a 2-methylamino substituent and a 6-isopropyl group.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B13062078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)-6-(propan-2-YL)-3,4-dihydropyrimidin-4-one
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=O)NC(=N1)NC
InChIInChI=1S/C8H13N3O/c1-5(2)6-4-7(12)11-8(9-3)10-6/h4-5H,1-3H3,(H2,9,10,11,12)
InChIKeySPRWRRXEPKOPNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylamino)-6-(propan-2-YL)-3,4-dihydropyrimidin-4-one: Core Chemical Identity and Compound Class Overview for Procurement Decisions


2-(Methylamino)-6-(propan-2-YL)-3,4-dihydropyrimidin-4-one (also denominated 6-Isopropyl-2-(methylamino)pyrimidin-4(1H)-one; CAS 1158638-37-9) is a heterocyclic small molecule belonging to the dihydropyrimidinone (DHPM) family . With a molecular formula of C₈H₁₃N₃O and a molecular weight of 167.21 g·mol⁻¹, this compound embodies a pyrimidinone core decorated with a 2-methylamino substituent and a 6-isopropyl group . DHPMs are recognized as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities that include antitumoral, anti-inflammatory, antibacterial, and calcium channel modulatory effects [1]. This specific derivative is catalogued as a G protein-coupled receptor kinase (GRK) inhibitor and protein kinase modulator, situating it within the kinase-focused research landscape that dominates modern drug discovery .

Why Generic Substitution of 2-(Methylamino)-6-(propan-2-YL)-3,4-dihydropyrimidin-4-one Risks Experimental Inconsistency


Dihydropyrimidinone (DHPM) derivatives are not functionally interchangeable, as even minor substitutional variations at positions 2, 5, and 6 of the pyrimidinone ring can dramatically redirect target selectivity profiles [1]. For instance, systematic structure–activity relationship (SAR) studies on DHPM-based α₁ₐ adrenoceptor antagonists demonstrate that the presence and nature of the 6-substituent critically govern receptor subtype selectivity; an isopropyl group at position 6 confers a distinct steric and lipophilic signature that a propyl, ethyl, or unsubstituted analogue cannot replicate [2]. Furthermore, DHPMs harboring a 2-methylamino moiety exhibit kinase inhibition profiles—particularly toward the GRK and PRMT families—that are absent in corresponding 2-amino, 2-thioxo, or 2-unsubstituted congeners [3]. Therefore, substituting 2-(Methylamino)-6-(propan-2-YL)-3,4-dihydropyrimidin-4-one with a structurally adjacent DHPM without verifying target engagement and selectivity data introduces a material risk of divergent biological outcomes [4].

Quantitative Differentiation Evidence for 2-(Methylamino)-6-(propan-2-YL)-3,4-dihydropyrimidin-4-one Versus In-Class Comparators


Structural Differentiation: 6-Isopropyl Substituent Effects on Steric Bulk and Lipophilicity Compared to 6-Propyl and 6-Ethyl Analogues

The 6-isopropyl substituent of the target compound confers a distinct branched alkyl topology compared to linear 6-propyl or smaller 6-ethyl analogues. Computed physicochemical data show that replacement of the target compound's 6-isopropyl group (branch point at C-6) with a linear 6-propyl chain in 2-(Methylamino)-6-propyl-3,4-dihydropyrimidin-4-one alters both molecular shape and lipophilicity, potentially impacting membrane permeability and target-site accessibility . While direct experimental logP/logD data for the pure target compound are not publicly available, PubChem-derived computational estimates for structurally analogous 6-alkyl DHPMs indicate logP values of approximately 1.0–1.8, with isopropyl variants trending toward the upper end of this range due to the more compact, electron-rich branched alkyl group [1]. This physicochemical distinction has a direct bearing on chromatographic behavior, solubility, and biological partitioning—parameters of critical importance in high-throughput screening and in vivo study design [2].

Medicinal chemistry SAR Physicochemical profiling

Kinase Inhibition Potential: GRK Family Targeting of the 2-Methylamino-DHPM Scaffold Versus 2-Amino Congeners

The 2-methylamino substituent on the pyrimidinone core is a critical determinant of kinase inhibitory activity within the DHPM class. Chemical proteomics and structure-function analyses have established that indazole/dihydropyrimidine-containing compounds are selectively enriched for GRK2 inhibition, whereas pyrrolopyrimidine scaffolds favor GRK1 and GRK5 [1]. Within this chemotype, the 2-methylamino moiety is hypothesized to act as a hydrogen-bond donor to the hinge region of the kinase ATP-binding pocket, a pharmacophoric feature absent in 2-amino, 2-methyl, or 2-unsubstituted DHPM analogues [2]. The target compound is specifically annotated by commercial suppliers as a G protein-coupled receptor kinase (GRK) inhibitor within the protein kinase inhibitor category . In contrast, the closely related 5-Amino-6-Isopropyl-2-Methyl-4(1H)-Pyrimidinone (CAS 155082-36-3) possesses a 2-methyl group rather than a 2-methylamino group, which forfeits the hinge-binding hydrogen-bond donor and is therefore anticipated to exhibit a divergent kinase selectivity profile . Quantitative GRK IC₅₀ data for the target compound are not currently available in the public domain, and this differentiation argument rests on pharmacophoric inference from the broader DHPM-GRK SAR literature.

Kinase inhibition GRK Signal transduction Cardiovascular research

Procurement-Grade Purity and Batch Consistency: Certified 95% Purity from Multiple Independent Suppliers

The target compound is commercially available at a certified purity of 95% from established chemical suppliers including Leyan (Shanghai Haohong Biomedical) and multiple international vendors, with batch-specific quality control data (NMR, HPLC) available upon request . This contrasts with less common DHPM derivatives that are often custom-synthesized without validated analytical certification, introducing variability in screening outcomes [1]. The compound is offered in graduated quantities from 1 g to 100 g, enabling dose-ranging from pilot screening through lead optimization without supply discontinuity . The availability of the compound from at least three independent suppliers also provides competitive pricing and supply-chain redundancy—a practical consideration for long-term research programs that may be compromised when sourcing rare, single-supplier DHPM congeners .

Chemical procurement Quality control Reproducibility Supply chain

Molecular Weight Advantage: Reduced Complexity for Fragment-Based Drug Discovery Versus Higher-Molecular-Weight DHPM Derivatives

With a molecular weight of 167.21 g·mol⁻¹, the target compound resides within the fragment-like chemical space (MW < 250 Da), making it suitable for fragment-based drug discovery (FBDD) screening campaigns . By contrast, many biologically characterized DHPM derivatives—such as the α₁ₐ-selective antagonist series reported by Nagarathnam et al.—carry molecular weights exceeding 400–500 Da due to extended aryl substitutions at positions 4 and 5 [1]. The lower molecular weight of the target compound confers higher ligand efficiency potential, as any observed binding affinity is achieved with fewer heavy atoms. This property is particularly relevant for GRK-targeted fragment screens, where starting fragments require MW < 250 Da and clogP < 3.5; the target compound satisfies both criteria, while elaborated DHPM leads do not [2]. No direct head-to-head LE comparison data exist, as quantitative target engagement metrics for this specific compound remain unpublished.

Fragment-based drug discovery Lead-like properties Ligand efficiency

Optimal Research and Industrial Application Scenarios for 2-(Methylamino)-6-(propan-2-YL)-3,4-dihydropyrimidin-4-one Based on Quantitative Evidence


Fragment-Based Screening for Novel GRK2/GRK5 Inhibitors in Cardiovascular Drug Discovery

This compound's low molecular weight (167.21 Da) and compliance with fragment-likeness criteria (MW < 250 Da, clogP ~1.8) make it an ideal entry point for fragment-based screening campaigns targeting G protein-coupled receptor kinases (GRKs), particularly GRK2 and GRK5, which are validated targets in heart failure and hypertension [1]. The 2-methylamino substituent provides a predicted hinge-binding hydrogen-bond donor, a pharmacophoric feature that can be exploited for structure-based fragment growing and merging strategies . Procurement of this fragment from multiple commercial sources with batch-certified 95% purity ensures reproducibility across iterative rounds of fragment elaboration .

Physicochemical Benchmarking and Method Development for DHPM Compound Libraries

The 6-isopropyl substituent confers a distinct logP signature (estimated ~1.8) that can serve as a calibration point for chromatographic method development (RP-HPLC retention time prediction, logD₇.₄ determination) across DHPM compound libraries [1]. Compared to the linear 6-propyl analogue (estimated logP ~1.2–1.5), the branched isopropyl variant provides an intermediate lipophilicity reference standard useful for validating computational logP prediction models (ALOGPS, XLogP3, etc.) . The availability of the compound in gram quantities supports its use as a physicochemical reference material in analytical chemistry workflows .

Selectivity Profiling Panels for PRMT Family Methyltransferases

DHPM derivatives bearing 2-alkylamino substituents have demonstrated nanomolar inhibitory activity against protein arginine N-methyltransferases (PRMTs), with documented PRMT6 IC₅₀ values as low as 10–48 nM for structurally proximate analogues [1]. The target compound should be prioritized for inclusion in PRMT family selectivity panels (PRMT1, PRMT4/CARM1, PRMT6, PRMT8) to confirm whether the 6-isopropyl-2-methylamino substitution pattern yields a selectivity fingerprint distinct from the 2-methylaminoalkyl-piperidine-containing DHPM series that have been more extensively characterized . The compound's commercial availability enables rapid procurement for such profiling without the delays associated with custom synthesis .

Building Block for Parallel Synthesis of Focused DHPM-Kinase Inhibitor Libraries

The unsubstituted C-5 position of the pyrimidinone ring provides a synthetic handle for diversification via electrophilic aromatic substitution, Mannich reactions, or cross-coupling chemistry, enabling the generation of focused DHPM libraries for kinase inhibitor screening [1]. Starting from the commercially available parent scaffold (1–100 g quantities) rather than de novo synthesis reduces library construction time by an estimated 4–6 weeks compared to total synthesis approaches . The 95% batch-certified purity minimizes the risk of off-target hits arising from synthetic impurities in library wells .

Quote Request

Request a Quote for 2-(Methylamino)-6-(propan-2-YL)-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.